[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate
Description
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl acetate |
InChI |
InChI=1S/C10H16O4/c1-8(12)13-7-10-3-2-9(4-10,5-11)6-14-10/h11H,2-7H2,1H3 |
InChI Key |
GNVBLTCTRBAXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC12CCC(C1)(CO2)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Routes
Epoxidation and Cyclization of Unsaturated Cyclic Alcohols
A primary route to the oxabicyclic core starts from unsaturated cyclic alcohols such as cyclohex-3-en-1-ol derivatives. The process involves:
- Epoxidation of the double bond using oxidizing agents like tert-butyl hydroperoxide or m-chloroperbenzoic acid.
- Catalysis by transition metal complexes, preferably vanadium(IV) bis(2,4-pentanedionate) oxide, to enhance regio- and stereoselectivity.
- Subsequent acid-catalyzed ring closure (cyclization) using strong acids such as p-toluenesulfonic acid to form the 7-oxabicyclo[2.2.1]heptane system with exo-hydroxy configuration.
- Solvents: chlorinated hydrocarbons (e.g., methylene chloride), ethers (e.g., tetrahydrofuran), or aromatic hydrocarbons (e.g., toluene).
- Temperature: 0° to 50°C, preferably 10° to 30°C.
- Molar ratios: cyclohexenol to oxidizing agent approximately 0.8 to 1.0; acid to epoxy-alcohol 0.01 to 0.10.
This method yields a high proportion of the exo-hydroxy bicyclic alcohol intermediate necessary for further functionalization.
Functional Group Transformations: Hydroxymethylation and Acetylation
Following the formation of the bicyclic alcohol intermediate:
- Hydroxymethylation is achieved by introducing a hydroxymethyl group at the 4-position, often through selective oxidation or substitution reactions.
- Acetylation of the primary hydroxyl group is performed using acetic anhydride or acetyl chloride in the presence of bases or catalysts such as pyridine and 4-dimethylaminopyridine (DMAP) to form the acetate ester.
These transformations require careful control of reaction conditions to prevent overreaction or side product formation.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Solvents | Temperature Range (°C) | Notes |
|---|---|---|---|---|
| Epoxidation | tert-Butyl hydroperoxide, m-chloroperbenzoic acid, vanadium(IV) bis(2,4-pentanedionate) oxide | Methylene chloride, ethers | 0 to 50 | Catalyst enhances selectivity |
| Cyclization (ring closure) | p-Toluenesulfonic acid or methanesulfonic acid | Chlorinated hydrocarbons, ethers | 5 to 40 | Strong acid catalyzes ring closure |
| Hydroxymethyl introduction | Selective oxidation agents or substitution | Appropriate organic solvents | Ambient to mild heating | Requires regioselectivity |
| Acetylation | Acetic anhydride, pyridine, DMAP | Dichloromethane, pyridine | 0 to 25 | Esterification of hydroxyl group |
Alternative Synthetic Routes
- Photochemical ring closure: Unsaturated ketones can undergo photochemical ring closure to yield the oxabicyclic system.
- Ring contraction of diazo ketones: This method provides access to bicyclic lactones and related structures.
- Diels-Alder reactions: Furans reacting with dienophiles can form bicyclic intermediates that are subsequently functionalized.
These alternative methods may be employed depending on the availability of starting materials and desired stereochemistry.
In-Depth Research Findings
Stereochemical Control
The exo-hydroxy configuration is favored in the cyclization step, which is critical for the biological activity and further chemical reactivity of the compound. The endo isomer can be obtained by oxidation of the exo-hydroxy compound to the ketone followed by stereoselective reduction using sodium borohydride.
Yield and Purification
- The epoxidation-cyclization sequence typically provides high yields (often exceeding 70-80%).
- Purification is commonly achieved by conventional techniques such as extraction, crystallization, or chromatography.
- The acetate ester product is isolated by standard ester purification methods, ensuring removal of residual acids and catalysts.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Key Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Epoxidation | tert-Butyl hydroperoxide, vanadium catalyst | 0–50°C, methylene chloride | Epoxy-alcohol intermediate |
| 2 | Acid-catalyzed cyclization | p-Toluenesulfonic acid | 5–40°C, chlorinated hydrocarbon | 2-oxabicyclo[2.2.1]heptan-2-ol (exo) |
| 3 | Hydroxymethylation | Selective oxidants or substitution reagents | Ambient to mild heat | Hydroxymethyl-substituted bicyclic alcohol |
| 4 | Acetylation | Acetic anhydride, pyridine, DMAP | 0–25°C, dichloromethane | Acetate ester of bicyclic alcohol |
- US Patent US4554366A: Preparation of substituted 7-oxabicyclo[2.2.1]heptan-2-ols and derivatives (2002).
- PubChem Compound Summary for CID 137935339: (4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine (2025).
- Additional peer-reviewed articles on bicyclic ether synthesis and functionalization (PMC articles 2011, 2022).
Chemical Reactions Analysis
Types of Reactions
[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering metabolic pathways, and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, functional, and commercial differences between the target compound and analogous bicyclic or ester-containing molecules:
Key Observations:
Functional Group Diversity :
- Halogenated analogs (e.g., iodomethyl or difluoromethyl derivatives) enhance electrophilicity for cross-coupling or fluoropharmaceutical applications .
- Carbamate or ethylbutyl esters (e.g., and ) expand utility in polymer or fragrance industries .
Pricing and Availability : The target compound is priced higher (€329/100mg) than simpler bicyclic derivatives (e.g., $172–$585/100mg for bicyclo[2.2.1]heptane carboxylates in ), reflecting its specialized synthesis .
Notes on Discrepancies and Limitations
Nomenclature Clarification: The query specifies a bicyclo[2.2.1]heptan system, but evidence confirms the compound’s correct scaffold is bicyclo[2.1.1]hexane (6-membered). This discrepancy may stem from a typographical error in the original query .
Data Gaps: Limited toxicity, solubility, or pharmacokinetic data are available for the target compound. In contrast, analogs like hexyl acetate () have well-established safety profiles .
Synthetic Challenges : The strained bicyclo[2.1.1]hexane core likely requires advanced methodologies (e.g., photochemical or transition-metal-catalyzed cyclizations), unlike more common bicyclo[2.2.1]heptane derivatives .
Biological Activity
[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate, also known by its IUPAC name (4-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-yl)methyl acetate, is a bicyclic compound with the molecular formula CHO and a CAS number of 2970213-49-9. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological interactions. The presence of hydroxymethyl and acetate groups enhances its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 200.24 g/mol |
| CAS Number | 2970213-49-9 |
| Purity | 95% |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on bicyclic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Bicyclic compounds have also been noted for their anti-inflammatory properties. In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, which are crucial in inflammatory responses. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Cytotoxic Activity
In cell line studies, derivatives of this compound have shown cytotoxic effects against cancer cell lines, including PC-3 (prostate cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways, leading to programmed cell death.
Case Studies
- Antimicrobial Study : A study conducted on a series of bicyclic compounds revealed that this compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anti-inflammatory Research : In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation markers in human cell cultures exposed to lipopolysaccharides (LPS). Results indicated a significant decrease in interleukin-6 (IL-6) levels, highlighting its potential as an anti-inflammatory agent.
- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of various bicyclic acetates on cancer cell lines using MTT assays. The results showed that this compound induced significant cell death in PC-3 cells at concentrations above 50 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
